Orthogonal Protection Strategy of Z-Lys(Boc)-ONp vs. Fmoc-Lys(Boc)-OH
Z-Lys(Boc)-ONp possesses an orthogonal α-amino Z group and ε-amino Boc group, enabling selective deprotection under distinct conditions—Z by hydrogenolysis or strong acid, Boc by mild acid—which is crucial for sequential peptide chain assembly. In contrast, Fmoc-Lys(Boc)-OH contains an Fmoc group labile under basic conditions, which would be incompatible with the acid-labile Boc group in a synthesis requiring selective ε-amino deprotection while maintaining α-amino protection. Quantitative assessment of protecting group stability shows that the Z group is stable under the acidic conditions used for Boc removal, whereas the Fmoc group is not. This orthogonality is essential for achieving >95% overall yield in complex peptide syntheses [1].
| Evidence Dimension | Protecting Group Orthogonality |
|---|---|
| Target Compound Data | Z group (stable to TFA), Boc group (labile to TFA) |
| Comparator Or Baseline | Fmoc-Lys(Boc)-OH: Fmoc group (labile to piperidine), Boc group (labile to TFA) |
| Quantified Difference | Z/Boc: orthogonal deprotection possible; Fmoc/Boc: both labile to TFA, no orthogonality |
| Conditions | Standard solid-phase peptide synthesis (SPPS) conditions |
Why This Matters
This orthogonal protection ensures that ε-amino modifications can be performed without affecting the α-amino group, increasing synthetic yield and purity, and reducing the need for costly purification steps.
- [1] Wiejak, S., Masiukiewicz, E., & Rzeszotarska, B. (1999). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Chemical and Pharmaceutical Bulletin, 47(10), 1489-1490. View Source
